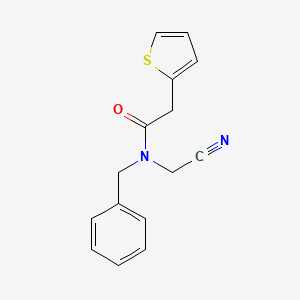

N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-N-(cyanomethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c16-8-9-17(12-13-5-2-1-3-6-13)15(18)11-14-7-4-10-19-14/h1-7,10H,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZDCQPPTZXGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of benzylamine with 2-(thiophen-2-yl)acetic acid, followed by the introduction of a cyanomethyl group. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The cyanomethyl group can be introduced using reagents like cyanomethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine or an aldehyde.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Benzylamine derivatives or aldehydes.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, derivatives of thiophene compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancers.

- Case Study : A study by Alam et al. demonstrated that similar compounds exhibited IC50 values as low as 4.27 µg/mL against the SK-MEL-2 melanoma cell line, suggesting strong anticancer properties .

Biological Studies

N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide is also studied for its interactions with biological targets such as proteins and nucleic acids. Its structural characteristics suggest potential antimicrobial and anti-inflammatory properties.

- Molecular Docking Studies : These studies predict the binding affinity of the compound to various molecular targets involved in disease pathways, enhancing our understanding of how structural features influence biological activity .

Material Science

In material science, this compound is explored for its use in developing novel materials with unique electronic and optical properties. The incorporation of thiophene rings is particularly significant due to their conductive properties, making them suitable for applications in organic electronics and sensors.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Thiophene-Containing Acetamides

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Key Differences: The cyano group is directly attached to the thiophene ring rather than the nitrogen. Impact: This alters electronic distribution, reducing the electron-withdrawing effect on the acetamide nitrogen compared to the target compound. Crystallographic analysis shows a monoclinic space group (P21/c), suggesting distinct packing interactions due to substituent placement .

2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (): Key Differences: A pyridyl group replaces the benzyl/cyanomethyl substituents.

Benzyl-Modified Acetamides

2-(Benzothiazol-2-ylthio)-N-benzyl-N-(4-sulfamoylphenyl)acetamide (): Key Differences: A sulfamoylphenyl group replaces the cyanomethyl substituent.

N-Methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide (): Key Differences: A bulky naphthalenyloxy-propyl group substitutes the benzyl/cyanomethyl groups. Impact: Increased steric hindrance may reduce binding affinity to compact active sites compared to the target compound’s smaller substituents .

Comparison :

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () uses 2-aminothiophene-3-carbonitrile and acyl chloride, highlighting the versatility of thiophene-based amines in acetamide synthesis .

- N-Benzyl-N-(4-sulfamoylphenyl)acetamide derivatives () employ thiourea or HOBt/EDCI coupling agents, suggesting divergent routes for introducing sulfonamide groups .

Cytotoxicity and Anticancer Potential

- Target Compound: The cyanomethyl group may enhance cellular uptake due to moderate lipophilicity, while the benzyl group could interact with hydrophobic pockets in enzymes (e.g., EGFR/HER2 kinases).

- Analogues: Compounds like 5c (), containing methoxy-substituted aryl groups, show IC50 values of 9.5–12 µg/mL against MCF7 and HEP2 cells. The target compound’s cyanomethyl group might improve selectivity over normal cells (e.g., VERO) by modulating electron effects . Thiophene-pyrazolo[3,4-b]pyridine hybrids () demonstrate dual EGFR/HER2 inhibition, suggesting the target compound’s thiophene core could be optimized for similar activity .

Antimicrobial Activity

- 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene derivatives () exhibit MIC values comparable to standards, indicating that the thiophene-acetamide scaffold is a promising antimicrobial template. The cyanomethyl group in the target compound may further enhance penetration through bacterial membranes .

Physicochemical and Spectroscopic Properties

Biological Activity

N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C_{13}H_{12}N_{2}OS

- IUPAC Name : this compound

This structure features a benzyl group, a thiophene ring, and a cyanomethyl moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

- Anticancer Activity : There is evidence that compounds with similar structures have shown anticancer effects, particularly through mechanisms involving Src kinase inhibition and modulation of cell proliferation pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects on cancer cells, suggesting a potential pathway for inducing apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings from related studies include:

| Structural Feature | Impact on Activity |

|---|---|

| Benzyl Group | Enhances lipophilicity and cellular uptake |

| Cyanomethyl Moiety | Potentially increases binding affinity to targets |

| Thiophene Ring | May contribute to selective interactions with biological macromolecules |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

- Antifungal Studies : A related compound demonstrated significant antifungal activity against fluconazole-resistant strains, indicating potential use in treating resistant infections .

- Src Kinase Inhibition : Research on thiazolyl N-benzyl-substituted acetamides revealed that certain derivatives exhibited potent Src kinase inhibitory activity, which is crucial for cancer cell proliferation .

- Anticonvulsant Properties : Other N-benzyl derivatives have shown promising anticonvulsant activities in animal models, suggesting a broader therapeutic potential beyond anticancer applications .

Q & A

Q. How to resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?

- Methodological Answer :

- Solubility : COSMO-RS simulations may overestimate aqueous solubility due to neglecting crystal lattice energy. Experimental validation via shake-flask method (UV-Vis quantification) is critical .

- Bioactivity : Docking scores vs. MIC discrepancies arise from membrane permeability factors. LogP adjustments (e.g., adding polar groups) balance solubility and cell penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.